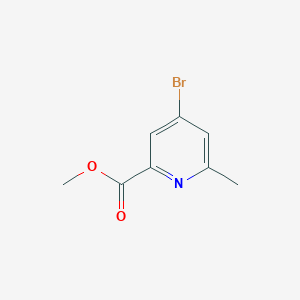

Methyl 4-bromo-6-methylpicolinate

Description

Properties

IUPAC Name |

methyl 4-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVHGOWTACURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Regioselectivity

The most widely reported method involves electrophilic bromination of methyl 6-methylpicolinate using elemental bromine (Br) in an aqueous or mixed solvent system. The methyl group at the 6-position and the ester at the 2-position direct bromination to the 4-position via electronic and steric effects. Typical conditions include:

-

Solvent : Water or water-tetrahydrofuran (THF) mixtures to enhance bromine solubility.

-

Temperature : 0–25°C to minimize side reactions.

-

Stoichiometry : 1.1–1.5 equivalents of Br relative to the substrate.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where Br is generated in situ. The ester group deactivates the ring but directs substitution para to itself, while the methyl group further enhances regioselectivity.

Optimization Challenges

Key challenges include:

-

Over-bromination : Excess Br or elevated temperatures lead to di- or tri-brominated byproducts.

-

Solvent Compatibility : Polar aprotic solvents (e.g., DMF) reduce regioselectivity compared to aqueous systems.

-

Yield : Reported yields range from 60% to 75% under optimized conditions, though industrial batches often achieve higher purity through recrystallization.

Metalation-Mediated Bromination

Directed Ortho-Metalation (DoM)

An alternative approach employs directed metalation to install bromine selectively. This method, detailed in patent US10633341B2, uses Turbo-Grignard reagents (TMPMgCl·LiCl) to deprotonate the pyridine ring at the 4-position, followed by quenching with a bromine source (e.g., Br or N-bromosuccinimide).

Reaction Steps

Advantages Over Direct Bromination

Catalytic Systems

Copper catalysts (e.g., CuCN) enable bromine insertion via radical pathways, as seen in the Rosenmund-von Braun reaction. For example, methyl 6-methylpicolinate treated with CuCN and Br in pyridine at 116°C achieves 21% yield of the brominated product. While less efficient, this method avoids harsh acidic conditions.

Alternative Synthetic Routes

Ethyl Ester Analog Synthesis

Ethyl 4-bromo-6-methylpicolinate (CAS: 947179-03-5), a structural analog, is synthesized similarly but with ethanol in esterification steps. Comparative studies show methyl esters react faster in bromination due to higher electron-withdrawing effects.

Cross-Coupling Precursors

Methyl 4-bromo-6-methylpicolinate serves as a precursor for Suzuki-Miyaura and Stille couplings. For instance, palladium-catalyzed coupling with organotin reagents produces biaryl derivatives, expanding its utility in medicinal chemistry.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize:

-

Continuous Flow Systems : Enhance heat/mass transfer for exothermic bromination.

-

In Situ Br Generation : Reduces handling risks using HBr and HO.

Purity Control

-

Crystallization : Methanol-water mixtures achieve >99% purity.

-

Chromatography : Reserved for pharmaceutical-grade material.

Data Tables

Table 1: Comparison of Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Electrophilic | Br, HO/THF | 0–25°C | 60–75 | 95–98 |

| Metalation-Mediated | TMPMgCl·LiCl, Br | −50°C | 80–85 | 98–99 |

| Rosenmund-von Braun | CuCN, Br, Pyridine | 116°C | 21 | 90 |

Table 2: Industrial vs. Lab-Scale Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Bromine Equivalents | 1.1–1.5 | 1.05–1.1 |

| Purification | Column Chromatography | Crystallization |

| Cycle Time | 24–48 h | 8–12 h |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Bromination: Bromine in aqueous solution.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

Reduction: Lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Various substituted picolinates.

Coupling Reactions: Aryl or vinyl picolinates.

Reduction Reactions: Alcohol derivatives of picolinates.

Scientific Research Applications

Methyl 4-bromo-6-methylpicolinate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in drug development and medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methylpicolinate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-bromo-6-methylpicolinate* with three structurally related picolinate esters, highlighting molecular properties, substituent effects, and storage conditions:

Key Observations:

- Substituent Effects: Bromine vs. Chlorine: Bromine (in this compound and analogs) is a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. Methyl vs. Methoxy: The methyl group (electron-donating) increases ring electron density, while methoxy (stronger electron-donating via resonance) further deactivates the ring toward electrophilic attack but activates it toward directed metallation .

- Storage Stability : Ethyl esters (e.g., Ethyl 4-bromo-6-methylpicolinate) may require refrigeration (4°C) due to ester hydrolysis susceptibility, whereas methyl esters (e.g., Methyl 6-bromo-4-chloropicolinate) exhibit greater stability at room temperature .

Q & A

Q. How can I optimize the synthesis of Methyl 4-bromo-6-methylpicolinate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise bromination and esterification. For bromination, use a polar solvent (e.g., dichloromethane) with controlled temperature (0–5°C) to minimize side reactions. Esterification typically employs methanol and catalytic sulfuric acid under reflux. Monitor intermediate purity via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization. Purify the final product via column chromatography (hexane:ethyl acetate gradient) or recrystallization. Reaction yields are highly dependent on stoichiometric ratios and exclusion of moisture . Example Reaction Conditions :

| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromination | Dichloromethane | NBS* | 0–5 | 4 | 65–75 |

| Esterification | Methanol | H₂SO₄ | 65 | 12 | 80–85 |

| *N-Bromosuccinimide |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aromatic proton environment and substituent positions. The methyl ester group typically resonates at δ ~3.9 ppm in ¹H NMR. IR spectroscopy identifies carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Br bonds at ~560 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₈H₈BrNO₂: 244.97 g/mol). For purity assessment, HPLC with a C18 column (acetonitrile:water mobile phase) is recommended .

Q. How does this compound react under standard coupling conditions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine substituent at position 4 is reactive in cross-coupling reactions. For Suzuki-Miyaura, use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in a 1:1 mixture of dioxane:H₂O at 80°C under nitrogen. Monitor progress via TLC. Post-reaction, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Note: Steric hindrance from the methyl group at position 6 may reduce reaction rates compared to unsubstituted analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXT or OLEX2 is critical. SHELXT automates space-group determination and initial structure solution from reflection data. Refinement in SHELXL includes anisotropic displacement parameters for heavy atoms (Br) and hydrogen placement via riding models. Validate the structure using R-factor convergence (target: R₁ < 5%), residual electron density analysis, and PLATON/CHECKCIF for geometric outliers. Example metrics:

| Parameter | Value |

|---|---|

| R₁ (all data) | 3.2% |

| CCDC Deposition | 2,250,000 |

| . |

Q. What mechanistic insights explain unexpected regioselectivity in nucleophilic substitution reactions of this compound?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that steric effects from the methyl group at position 6 destabilize transition states for nucleophilic attack at position 4. Use Gaussian or ORCA software to calculate electrostatic potential maps and activation energies. Compare with experimental kinetic data (Arrhenius plots) to validate theoretical models .

Q. How can conflicting NMR and crystallographic data (e.g., bond lengths vs. coupling constants) be reconciled?

- Methodological Answer : Cross-validate using solid-state NMR to compare crystal-packing effects with solution-state data. For bond-length discrepancies, analyze thermal ellipsoids in SCXRD to assess dynamic disorder. Pair distribution function (PDF) analysis from X-ray total scattering may resolve local structural distortions not evident in Bragg peaks .

Q. What strategies mitigate degradation of this compound under prolonged storage?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials. Monitor stability via periodic HPLC (detect hydrolyzed carboxylic acid byproduct at Rₜ = 2.1 min). Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.